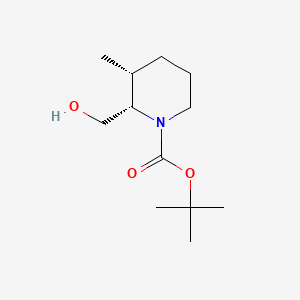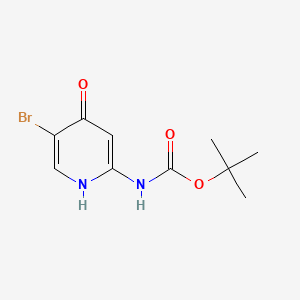![molecular formula C8H10N2O2 B6606070 methyl 5H,6H,7H-pyrrolo[1,2-c]imidazole-1-carboxylate CAS No. 2110748-16-6](/img/structure/B6606070.png)
methyl 5H,6H,7H-pyrrolo[1,2-c]imidazole-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5H,6H,7H-pyrrolo[1,2-c]imidazole-1-carboxylate (MPC) is a synthetic nitrogenous molecule that has a wide range of applications in various scientific fields. It has been used in the synthesis of pharmaceuticals, in the study of metabolic pathways, and in the development of new materials and catalysts. In addition, MPC has also been used as a model compound in the study of biological processes. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for laboratory experiments, and future directions for MPC.
Aplicaciones Científicas De Investigación
Methyl 5H,6H,7H-pyrrolo[1,2-c]imidazole-1-carboxylate has been used in a variety of scientific research applications. In the field of pharmaceuticals, methyl 5H,6H,7H-pyrrolo[1,2-c]imidazole-1-carboxylate has been used in the synthesis of several drugs, including antimalarials, antiparasitics, antibiotics, and analgesics. In the study of metabolic pathways, methyl 5H,6H,7H-pyrrolo[1,2-c]imidazole-1-carboxylate has been used as a model compound to study the effects of various drugs on the metabolism of carbohydrates, lipids, and proteins. In addition, methyl 5H,6H,7H-pyrrolo[1,2-c]imidazole-1-carboxylate has been used in the development of new materials and catalysts, as well as in the study of biological processes such as cell signaling and gene expression.
Mecanismo De Acción
The mechanism of action of methyl 5H,6H,7H-pyrrolo[1,2-c]imidazole-1-carboxylate is not fully understood. However, it is believed to act as an inhibitor of several enzymes involved in the metabolism of carbohydrates, lipids, and proteins. In particular, methyl 5H,6H,7H-pyrrolo[1,2-c]imidazole-1-carboxylate has been shown to inhibit the activity of the enzyme glucose-6-phosphatase, which is involved in the metabolism of glucose. Additionally, methyl 5H,6H,7H-pyrrolo[1,2-c]imidazole-1-carboxylate has been shown to inhibit the activity of glycerol-3-phosphate dehydrogenase, which is involved in the metabolism of fatty acids.
Biochemical and Physiological Effects
methyl 5H,6H,7H-pyrrolo[1,2-c]imidazole-1-carboxylate has been shown to have a variety of biochemical and physiological effects. In particular, methyl 5H,6H,7H-pyrrolo[1,2-c]imidazole-1-carboxylate has been shown to reduce the levels of glucose in the blood, as well as to inhibit the activity of enzymes involved in the metabolism of carbohydrates, lipids, and proteins. Additionally, methyl 5H,6H,7H-pyrrolo[1,2-c]imidazole-1-carboxylate has been shown to have anti-inflammatory and antioxidant effects, as well as to reduce the levels of cholesterol in the blood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 5H,6H,7H-pyrrolo[1,2-c]imidazole-1-carboxylate has several advantages for laboratory experiments. In particular, it is relatively easy to synthesize and is stable in a variety of conditions. Additionally, it is non-toxic and has a low cost. However, there are also some limitations to using methyl 5H,6H,7H-pyrrolo[1,2-c]imidazole-1-carboxylate in laboratory experiments. In particular, it is not water soluble and can be difficult to dissolve in organic solvents. Additionally, it is not very stable in acidic conditions, and can decompose when exposed to high temperatures.
Direcciones Futuras
There are several potential future directions for methyl 5H,6H,7H-pyrrolo[1,2-c]imidazole-1-carboxylate research. For example, further research could be conducted to better understand the mechanism of action of methyl 5H,6H,7H-pyrrolo[1,2-c]imidazole-1-carboxylate and its effects on metabolic pathways. Additionally, further research could be conducted to investigate the potential therapeutic applications of methyl 5H,6H,7H-pyrrolo[1,2-c]imidazole-1-carboxylate, such as its use as an anti-inflammatory or antioxidant agent. Additionally, further research could be conducted to investigate the potential applications of methyl 5H,6H,7H-pyrrolo[1,2-c]imidazole-1-carboxylate in the development of new materials and catalysts. Finally, further research could be conducted to investigate the potential applications of methyl 5H,6H,7H-pyrrolo[1,2-c]imidazole-1-carboxylate in the study of biological processes such as cell signaling and gene expression.
Métodos De Síntesis
Methyl 5H,6H,7H-pyrrolo[1,2-c]imidazole-1-carboxylate can be synthesized through a variety of methods. One of the most common methods is the condensation reaction of 5-nitro-1,2-imidazolecarboxaldehyde and methyl pyrrolidine-2-carboxylate in the presence of anhydrous aluminum chloride. This reaction results in the formation of a nitro-imidazolecarboxaldehyde intermediate, which is then reduced to the desired product using a reducing agent such as sodium borohydride or zinc/acetic acid. Other methods of synthesis include the reaction of methyl pyrrolidine-2-carboxylate with a variety of reagents such as ethyl chloroformate, ethyl nitroacetate, and ethyl chloroacetate.
Propiedades
IUPAC Name |
methyl 6,7-dihydro-5H-pyrrolo[1,2-c]imidazole-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-12-8(11)7-6-3-2-4-10(6)5-9-7/h5H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVSJIKYOGDHYBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2CCCN2C=N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{1-benzyl-3,4-bis[(benzyloxy)methyl]-4-(hydroxymethyl)pyrrolidin-3-yl}methanol](/img/structure/B6605987.png)

![N-[(adamantan-2-yl)methyl]-N''-(pyridin-2-yl)guanidine, trifluoroacetic acid](/img/structure/B6606003.png)
![(3E,9S)-9-(2-methylpropyl)-2,5,7,8,9,10,11,12-octahydrospiro[1,8,11-benzoxadiazacyclotetradecine-6,3'-piperidin]-3-ene-7,12-dione, trifluoroacetic acid](/img/structure/B6606009.png)



![2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl]acetic acid hydrochloride](/img/structure/B6606036.png)
![3-[(5-ethynyl-2-methyl-2,3-dihydro-1H-indol-1-yl)methyl]-N-(4-sulfamoylphenyl)furan-2-carboxamide](/img/structure/B6606037.png)
![N-[3'-(4-amino-5-chloro-2-oxo-1,2-dihydropyrimidin-1-yl)-[1,1'-biphenyl]-2-yl]prop-2-enamide](/img/structure/B6606042.png)
![2-[(5,5-dimethoxypentyl)oxy]-4-(4-methyl-1,3-thiazol-5-yl)benzamide](/img/structure/B6606048.png)

![N-[2-fluoro-1-(4-fluorophenyl)ethyl]-4-(1H-1,2,3-triazol-5-yl)benzene-1-sulfonamide](/img/structure/B6606059.png)
